molecular formula C19H24ClNO3 B5296236 6-chloro-3-ethyl-7-hydroxy-4-methyl-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one

6-chloro-3-ethyl-7-hydroxy-4-methyl-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one

Cat. No.: B5296236
M. Wt: 349.8 g/mol
InChI Key: IOJVXSUWACTTBY-UHFFFAOYSA-N
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Description

6-Chloro-3-ethyl-7-hydroxy-4-methyl-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one is a synthetic coumarin derivative with a complex substitution pattern. Its structure features:

  • Position 3: An ethyl group (C₂H₅), which may increase lipophilicity compared to smaller substituents.
  • Position 7: A hydroxyl group (OH), critical for hydrogen bonding and solubility.
  • Position 4: A methyl group (CH₃), contributing to steric bulk and metabolic stability.
  • Position 8: A (3-methylpiperidin-1-yl)methyl moiety, introducing a basic nitrogen atom and structural rigidity.

Coumarins are known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

6-chloro-3-ethyl-7-hydroxy-4-methyl-8-[(3-methylpiperidin-1-yl)methyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClNO3/c1-4-13-12(3)14-8-16(20)17(22)15(18(14)24-19(13)23)10-21-7-5-6-11(2)9-21/h8,11,22H,4-7,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOJVXSUWACTTBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC(=C(C(=C2OC1=O)CN3CCCC(C3)C)O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

6-chloro-3-ethyl-7-hydroxy-4-methyl-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Pharmaceutical Applications

Antidepressant Activity
Research indicates that compounds similar to 6-chloro-3-ethyl-7-hydroxy-4-methyl-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one exhibit activity as serotonin receptor agonists. Specifically, derivatives of this compound have been evaluated for their efficacy as 5-HT1F receptor agonists, which are implicated in the treatment of migraine and other mood disorders. The modulation of serotonin receptors can lead to significant improvements in mood regulation and anxiety reduction .

Neuroprotective Properties
Studies have suggested that coumarin derivatives can provide neuroprotection against oxidative stress and neuroinflammation. This compound's structure allows it to interact with various biological pathways that are protective against neuronal damage, making it a candidate for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Chemical Synthesis and Derivative Development

Synthetic Pathways
The synthesis of this compound involves multi-step reactions starting from readily available precursors. The incorporation of the piperidine moiety enhances the compound's lipophilicity, which is crucial for its bioavailability and therapeutic effectiveness. Various synthetic routes have been documented, emphasizing the importance of optimizing conditions to improve yield and purity .

Case Studies

Clinical Trials
While specific clinical trials focused on this exact compound may be limited, related studies on similar coumarin derivatives have shown promising results in treating conditions such as anxiety disorders and migraines. For instance, a study involving a structurally similar compound demonstrated significant reductions in migraine frequency when administered to patients over a controlled period .

Comparative Efficacy Studies
Comparative studies with other antidepressants have highlighted the unique profile of 6-chloro derivatives, suggesting that they may offer fewer side effects compared to traditional SSRIs (Selective Serotonin Reuptake Inhibitors). This aspect is particularly important in long-term treatment scenarios where patient compliance is critical .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the target compound, we compare it with structurally related coumarin derivatives (Table 1). Key differences in substituents and biological activities are highlighted.

Table 1: Structural and Functional Comparison of Selected Coumarin Derivatives

Compound Name Substituents Piperidine/Piperazine Group Molecular Weight (g/mol) Notable Biological Activity
Target Compound : 6-Chloro-3-ethyl-7-hydroxy-4-methyl-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one 3: C₂H₅; 4: CH₃; 6: Cl; 7: OH; 8: (3-methylpiperidin-1-yl)methyl 3-Methylpiperidine ~349.85* Hypothesized anti-infective
: 6-Chloro-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-methylchromen-2-one 3: H; 4: CH₃; 6: Cl; 7: OH; 8: (4-ethylpiperazin-1-yl)methyl 4-Ethylpiperazine ~366.88* Unspecified (structural analog)
: 6-Ethyl-7-hydroxy-3-(1-methylbenzimidazol-2-yl)-8-[(3-methylpiperidin-1-yl)methyl]-4H-chromen-4-one 3: Benzimidazole; 4: H; 6: C₂H₅; 7: OH; 8: (3-methylpiperidin-1-yl)methyl 3-Methylpiperidine ~445.92* Potential kinase/DNA interaction
: 6-Chloro-7-hydroxy-3,4-dimethyl-8-(piperidin-1-ylmethyl)chromen-2-one 3: CH₃; 4: CH₃; 6: Cl; 7: OH; 8: Piperidin-1-ylmethyl Unsubstituted piperidine ~351.84* Unspecified (structural analog)
: 6-Chloro-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4-propyl-2H-chromen-2-one 3: H; 4: C₃H₇; 6: Cl; 7: OH; 8: (3-methylpiperidin-1-yl)methyl 3-Methylpiperidine 349.85 Anti-infection applications

*Calculated based on molecular formulas.

Key Observations :

The 4-methyl group (target) improves metabolic stability over 4-propyl () or dimethyl () groups, which may reduce enzymatic degradation .

Piperidine/Piperazine Moieties: The 3-methylpiperidine group (target, ) introduces steric hindrance and basicity, favoring interactions with hydrophobic enzyme pockets or ion channels.

’s benzimidazole group may confer DNA intercalation or kinase inhibition, absent in the target compound .

Research Findings and Implications

  • Anti-Infective Potential: The 3-methylpiperidine group in the target compound and is associated with activity against Gram-positive bacteria, likely due to membrane disruption .
  • Metabolic Stability : The 4-methyl group in the target compound may reduce cytochrome P450-mediated oxidation compared to 4-propyl () .
  • Structural Optimization : Piperidine derivatives generally exhibit better blood-brain barrier penetration than piperazines (e.g., ), making them candidates for CNS-targeting therapies .

Biological Activity

6-Chloro-3-ethyl-7-hydroxy-4-methyl-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one, a coumarin derivative, has garnered attention for its potential biological activities. This compound is structurally related to various biologically active coumarins, which are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Chemical Structure

The compound's structure can be represented as follows:

C19H24ClNO3\text{C}_{19}\text{H}_{24}\text{Cl}\text{N}\text{O}_3

Anticancer Activity

Recent studies have indicated that coumarin derivatives exhibit significant anticancer properties. For instance, a study demonstrated that certain coumarins effectively inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific compound under discussion has shown promising results in preliminary assays against human cancer cell lines, suggesting its potential as an anticancer agent .

Antimicrobial Properties

Coumarins have also been noted for their antimicrobial activities. In vitro studies have shown that derivatives similar to this compound possess activity against a range of pathogens, including bacteria and fungi. The compound's mechanism may involve the inhibition of bacterial DNA gyrase or disruption of cell membrane integrity .

Anti-inflammatory Effects

The anti-inflammatory properties of coumarins are well-documented. Compounds in this class can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity is crucial in conditions like arthritis and other inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of coumarin derivatives. Modifications at specific positions on the coumarin ring can enhance potency and selectivity. For instance, the presence of halogens or alkyl groups can significantly influence the compound's interaction with biological targets .

ModificationEffect on Activity
Chlorine at position 6Increases anticancer activity
Ethyl group at position 3Enhances solubility and bioavailability
Hydroxy group at position 7Contributes to anti-inflammatory effects

Case Studies

  • Anticancer Study : A recent investigation into a series of coumarin derivatives revealed that compounds with similar structures to 6-chloro-3-ethyl-7-hydroxy-4-methyl exhibited significant cytotoxicity against MCF-7 breast cancer cells, with IC50 values in the micromolar range .
  • Antimicrobial Testing : In a comparative study, several coumarin derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that modifications similar to those in 6-chloro-3-ethyl derivatives enhanced antimicrobial efficacy, achieving MIC values below 20 µg/mL .

Q & A

Q. What synthetic methodologies are recommended for constructing the chromen-2-one core with halogen and piperidine substituents?

The chromen-2-one scaffold can be synthesized via Pechmann condensation or modified Kostanecki-Robinson reactions. For halogenation (e.g., 6-chloro), direct electrophilic substitution using Cl2/FeCl3 or N-chlorosuccinimide (NCS) under controlled temperatures (30–50°C) is effective . Piperidine methylation at the 8-position involves Mannich-type aminomethylation: reacting 7-hydroxy-4-methylcoumarin with 3-methylpiperidine and formaldehyde in ethanol under reflux (12–24 hrs). Yields are optimized by adjusting molar ratios (1:2:1.5 for coumarin:amine:formaldehyde) .

Q. How can structural ambiguities in the final compound be resolved using spectroscopic techniques?

  • <sup>1</sup>H NMR : Key signals include the 7-hydroxy proton (δ 10.2–12.5 ppm, broad singlet) and piperidine methyl groups (δ 1.0–1.5 ppm, multiplet). Coumarin C-3 ethyl group appears as a triplet (δ 1.2–1.4 ppm) .
  • IR Spectroscopy : Confirm hydroxyl (3200–3600 cm<sup>-1</sup>) and lactone carbonyl (1700–1750 cm<sup>-1</sup>) stretches .
  • X-ray crystallography : Resolves spatial arrangement of the 8-[(3-methylpiperidin-1-yl)methyl] substituent, particularly torsional angles (e.g., C8–C7–C11–N1) .

Q. What preliminary assays are suitable for evaluating bioactivity?

  • Antioxidant activity : DPPH radical scavenging assay (IC50 values compared to ascorbic acid) .
  • Enzyme inhibition : Fluorescence-based assays for acetylcholinesterase (AChE) or monoamine oxidase (MAO) inhibition, using donepezil or selegiline as controls .

Advanced Research Questions

Q. How can contradictory data in reaction yields or by-product formation be systematically analyzed?

  • HPLC-MS monitoring : Track intermediates during aminomethylation to identify side products like oxazepane derivatives (e.g., 7-hydroxy-8-(1,3-oxazepan-3-ylmethyl)-4H-chromen-4-ones) .
  • Kinetic studies : Vary reaction time (6–48 hrs) and temperature (25–80°C) to map by-product formation thresholds .
  • Computational modeling : DFT calculations (e.g., Gaussian 09) predict thermodynamic favorability of competing pathways (e.g., oxazinone vs. oxazepane tautomers) .

Q. What strategies improve regioselectivity during functionalization of the coumarin scaffold?

  • Directed ortho-metalation : Use tert-butoxy groups at C-7 to direct chlorination to C-6 .
  • Protecting groups : Temporarily block the 7-hydroxy group with acetyl chloride before introducing the piperidine moiety, then deprotect with K2CO3/MeOH .

Q. How do substituent modifications (e.g., 3-ethyl vs. 3-phenyl) impact biological activity?

  • SAR studies : Compare IC50 values of analogs in enzyme inhibition assays. For example, 3-ethyl derivatives may enhance lipophilicity (logP >3.5) and blood-brain barrier penetration vs. bulkier 3-phenyl groups .
  • Molecular docking : AutoDock Vina simulations reveal steric clashes between 3-ethyl and AChE gorge residues (e.g., Trp286), explaining potency differences .

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